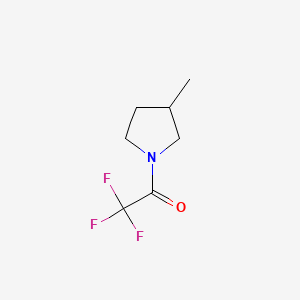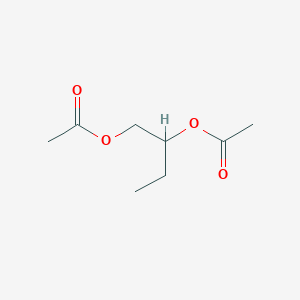![molecular formula C5H4N2O4 B577020 OROTIC ACID, [2-14C] CAS No. 10491-81-3](/img/no-structure.png)
OROTIC ACID, [2-14C]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Orotic acid, also known as uracil-6-carboxylic acid or vitamin Bn, is a pyrimidinedione and a carboxylic acid . It is a natural product involved in many biological processes . It is a sensitive marker of the liver’s capacity to convert toxic ammonia to non-toxic urea . It is also a growth factor for various microorganisms and a precursor of the pyrimidine bases of nucleotides .
Synthesis Analysis
Orotic acid is synthesized from carbamoyl phosphate and aspartate by the enzyme dihydroorotate dehydrogenase . It is combined with phosphoribosyl pyrophosphate and uracil by the enzyme UMP synthase to form uridine monophosphate . N-arylhydrazone derivatives of orotic acid have been synthesized and evaluated for their stem cell proliferation potential .Molecular Structure Analysis
The molecular formula of orotic acid is C5H4N2O4 . It is a heterocyclic compound involved in pyrimidine synthesis .Chemical Reactions Analysis
Orotic acid is involved in many biochemical reactions. As a pyrimidine precursor, it plays a key role in the biosynthesis of nucleic acids and protein . It regulates water-salt exchange by increasing diuresis and reducing the volume of extracellular fluid .Physical And Chemical Properties Analysis
Orotic acid is a crystalline acid that occurs in milk . It is insoluble in H2O and EtOH, but soluble in DMSO with gentle warming . It has a molecular weight of 156.1 .Mechanism of Action
Safety and Hazards
Orotic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
CAS RN |
10491-81-3 |
|---|---|
Product Name |
OROTIC ACID, [2-14C] |
Molecular Formula |
C5H4N2O4 |
Molecular Weight |
158.089 |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
InChI Key |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
synonyms |
OROTIC ACID, [2-14C] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




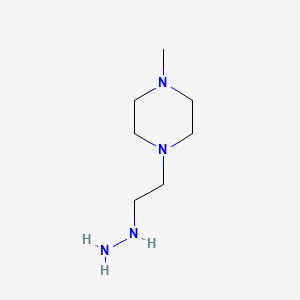
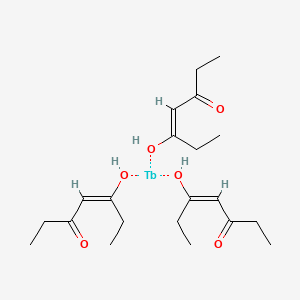
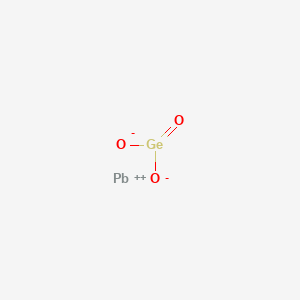

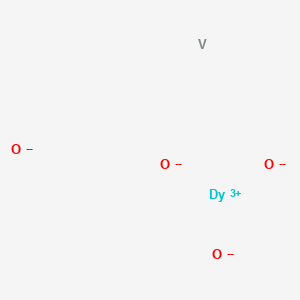
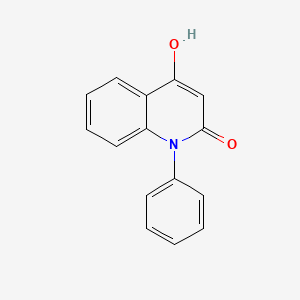
![4H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B576949.png)

![methyl (1S,4aS,5R,8aS)-5-[(3S)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B576954.png)

![2-[[Ethoxy(propan-2-yloxy)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B576956.png)
